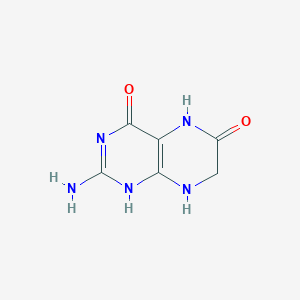

4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro-

説明

Synthesis Analysis

The synthesis of pteridine derivatives often involves condensation reactions of various diamines with carbonyl compounds under controlled conditions. For instance, the synthesis of 5,6-dihydro-6-(1,2,3-trihydroxypropyl)pteridines through condensation of 5,6-diaminopyrimidines with phenylhydrazones of L- and D-arabinose in acidic medium has been reported, leading to covalent intramolecular adducts with specific configurations and properties (Soyka, Pfleiderer, & Prewo, 1990). Additionally, the application of the Isay reaction for the synthesis of 6,7-disubstituted 2,4-diaminopteridines and 2-amino-4-hydroxypteridines as potential antimalarial and antitumor agents has been explored (Rosowsky, Chaykovsky, Lin, & Modest, 1973).

Molecular Structure Analysis

The molecular structure of pteridine derivatives can be elucidated through spectroscopic methods such as NMR, UV, and X-ray crystallography. The structure of hexahydropyrano-[3,2-g]pteridines, for instance, has been confirmed by X-ray analysis, showcasing the stereochemistry and intramolecular interactions of these compounds (Soyka, Pfleiderer, & Prewo, 1990).

Chemical Reactions and Properties

Pteridine derivatives undergo various chemical reactions, including oxidation, reduction, and condensation, influencing their chemical properties. The synthesis of 2-amino-4-hydroxy-6-[(1S)-1, 2-dihydroxyethyl] pteridine through condensation and oxidation reactions illustrates the complexity of these processes (Sugimoto & Matsuura, 1979).

Physical Properties Analysis

The physical properties of pteridine derivatives, such as solubility, ionization, and spectral characteristics, are crucial for their application in various fields. These properties can be determined through experimental analysis and are essential for understanding the behavior of these compounds in biological systems and their potential applications (Pfleiderer, 1991).

Chemical Properties Analysis

The chemical properties of pteridines are influenced by their structural features, including the presence of substituents and their positions on the heterocyclic rings. These properties determine the reactivity of pteridines in chemical reactions and their interactions with biological molecules. Studies have explored the synthesis and properties of various pteridine derivatives, providing insights into their reactivity and potential applications (Mohr, Kazimierczuk, & Pfleiderer, 1992).

科学的研究の応用

Effects on Nitric Oxide Production

Research has shown that derivatives of 4,6-Pteridinedione, specifically xanthopterin and isoxanthopterin, can influence nitric oxide (NO) production in cell lines. These compounds have been tested for their effects on NO production by RAW264.7 mouse macrophage cell lines, demonstrating a dose-dependent reduction in NO production. This suggests that 4,6-Pteridinedione derivatives could modulate physiological processes where NO plays a crucial role, including inflammation, cell proliferation, and potentially cancer development (Metzger et al., 2012).

Anticancer Properties

Additionally, these compounds exhibit cytotoxic effects on various cancer cell lines, including human mammary carcinoma MCF7 cells. A study reported dose-dependent cytotoxic effects of xanthopterin on Jurkat cells, indicating potential for these compounds as apoptosis-inducing agents in leukemia cells (Metzger et al., 2012).

Biosynthesis and Pharmacological Effects

4,6-Pteridinedione derivatives are crucial in the biosynthesis and functioning of tetrahydrobiopterin (BH4), an essential cofactor for enzymes involved in neurotransmitter synthesis, immune responses, and vasorelaxation. Studies highlight the regulatory mechanisms of BH4 biosynthesis and its pharmacological effects in various conditions, such as endothelial dysfunction and apoptosis of neuronal cells. These insights underscore the metabolic importance of 4,6-Pteridinedione derivatives in both health and disease (Werner-Felmayer et al., 2002).

Synthesis and Reactivity

Research into the synthesis and reactivity of 4,6-Pteridinedione derivatives has led to the development of new synthetic methods for pteridinediones with functionalized side chains. Such advancements contribute to the broader field of medicinal chemistry, allowing for the creation of novel compounds with potential therapeutic applications (Steinlin et al., 2008).

Biological Importance and Clinical Disorders

The broader family of pteridine derivatives, to which 4,6-Pteridinedione relates, plays a significant role in various biological processes. These compounds are involved in the biosynthesis of amino acids, nucleic acids, neurotransmitters, and nitrogen monoxides. Some pteridine derivatives are used in chemotherapy or as diagnostic tools for diseases, illustrating their clinical relevance and the importance of ongoing research in this area (Murata et al., 2007).

特性

IUPAC Name |

2-amino-3,5,7,8-tetrahydropteridine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H2,(H,9,12)(H4,7,8,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRDKNBQJOODBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150284 | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

CAS RN |

1131-35-7 | |

| Record name | 7,8-Dihydroxanthopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)

![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)

![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)